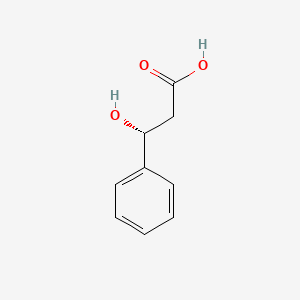

Ácido (3R)-3-hidroxi-3-fenilpropanoico

Descripción general

Descripción

(3R)-3-Hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Organic Synthesis

The primary application of (3R)-3-hydroxy-3-phenylpropanoic acid is as a chiral auxiliary in organic synthesis. Chiral auxiliaries are crucial for the selective formation of enantiomers in chemical reactions, which is essential in the pharmaceutical industry where specific stereoisomers often exhibit distinct biological activities.

Key Mechanism

During the diastereoselective reduction of alpha-keto esters, (3R)-3-hydroxy-3-phenylpropanoic acid forms a temporary intermediate that directs the reducing agent to preferentially attack one face of the molecule. This results in the formation of a specific stereoisomer once the auxiliary is removed.

Pharmaceutical Applications

Research indicates that (3R)-3-hydroxy-3-phenylpropanoic acid can be utilized to synthesize various pharmaceutical compounds. Its role as a chiral auxiliary allows for the production of drugs with desired stereochemistry, which is critical for their efficacy and safety.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of bioactive compounds, (3R)-3-hydroxy-3-phenylpropanoic acid was employed to achieve high diastereoselectivity in the reduction process, leading to compounds that demonstrated significant biological activity.

Beyond its synthetic utility, (3R)-3-hydroxy-3-phenylpropanoic acid exhibits various biological activities. It has been studied for its potential role in modulating metabolic processes within human health contexts.

Metabolic Studies

Research has shown that this compound is involved in metabolic pathways related to more complex phenolic compounds, suggesting its relevance in gut microbiota metabolism.

Comparison with Related Compounds

To better understand the uniqueness of (3R)-3-hydroxy-3-phenylpropanoic acid, it is useful to compare it with other compounds within the phenylpropanoic acid family:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-4-methylbenzoic acid | Methyl group on benzene ring | Commonly used in pharmaceuticals but lacks hydroxy group |

| 4-Hydroxybenzoic acid | Hydroxyl group at para position | More acidic; used as a preservative |

| (S)-3-Hydroxy-3-phenylpropanoic acid | Enantiomer of (3R)-isomer | Different optical activity; relevant in stereochemistry |

This table illustrates that while these compounds share structural elements, (3R)-3-hydroxy-3-phenylpropanoic acid's specific configuration and biological activities set it apart from its relatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing (3R)-3-hydroxy-3-phenylpropanoic acid involves the asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester. This can be achieved using microbial transformation with Saccharomyces cerevisiae in a membrane reactor. The reaction conditions typically include a temperature of 35°C and a pH of 7.5 .

Industrial Production Methods: In an industrial setting, the continuous preparation of (3R)-3-hydroxy-3-phenylpropanoic acid can be optimized by coupling microbial transformation with membrane separation. This method enhances the catalytic efficiency of microbial cells and increases reactor capacity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: (3R)-3-Hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: The major product is 3-oxo-3-phenylpropanoic acid.

Reduction: The major products include 3-phenylpropanol and other alcohol derivatives.

Substitution: The products vary depending on the substituent introduced, such as halides or esters.

Mecanismo De Acción

The mechanism of action of (3R)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

3-Hydroxypropionic acid: A simpler analog with similar hydroxyl and carboxyl functional groups.

3-Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and carboxyl functionalities.

3-Hydroxy-3-phenylbutanoic acid: Contains an additional carbon in the backbone, providing different steric and electronic properties.

Uniqueness: (3R)-3-Hydroxy-3-phenylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

Actividad Biológica

(3R)-3-hydroxy-3-phenylpropanoic acid, also known as 3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3), is a compound belonging to the class of phenylpropanoic acids. This article explores its biological activity, focusing on its metabolism, pharmacokinetics, and potential health benefits based on current research findings.

(3R)-3-hydroxy-3-phenylpropanoic acid is characterized by its weak basicity, with a pKa value indicating it is essentially neutral in physiological conditions. The compound has a logP value of approximately 0.98, suggesting moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Metabolic Pathways

Research indicates that (3R)-3-hydroxy-3-phenylpropanoic acid can be produced through the microbial metabolism of flavan-3-ols in the human gut. Specifically, it is a product of the dehydroxylation of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid, facilitated by specific gut microbiota enzymes . This metabolic pathway highlights the interaction between dietary polyphenols and gut microbiota, emphasizing the importance of these compounds in human health.

Antioxidant Properties

Studies have shown that phenylpropanoic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity of (3R)-3-hydroxy-3-phenylpropanoic acid has been observed in vitro, suggesting its potential role in mitigating oxidative damage in cells .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of (3R)-3-hydroxy-3-phenylpropanoic acid. It has been suggested that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. For instance, it may inhibit the activation of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Pharmacokinetics

The bioavailability of (3R)-3-hydroxy-3-phenylpropanoic acid is influenced by its metabolic conversion into various metabolites. A systematic review indicated that metabolites derived from flavan-3-ols, including phenylpropanoic acids, are primarily excreted as phase 2 conjugates in urine. This suggests that the bioavailability of (3R)-3-hydroxy-3-phenylpropanoic acid could be significant following dietary intake of flavonoids .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Clinical Implications

The biological activities of (3R)-3-hydroxy-3-phenylpropanoic acid suggest potential applications in nutraceuticals and functional foods aimed at promoting health and preventing disease. Its antioxidant and anti-inflammatory properties may contribute to the management of conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders.

Propiedades

IUPAC Name |

(3R)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-42-5 | |

| Record name | (R)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-hydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-3-phenylpropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0124925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-3-Hydroxy-3-phenylpropanoic acid in organic synthesis?

A: (R)-3-Hydroxy-3-phenylpropanoic acid serves as a valuable chiral building block in organic synthesis. A study demonstrated its utility in preparing enantiomerically pure nitro derivatives, specifically nitro lactone 31 and hydroxy ester epi-32. [] These compounds are important intermediates for synthesizing highly functionalized γ-lactams, which are valuable heterocyclic compounds found in various natural products and pharmaceuticals.

Q2: How is (R)-3-Hydroxy-3-phenylpropanoic acid utilized in the biosynthesis of natural products?

A: (R)-3-Hydroxy-3-phenylpropanoic acid plays a crucial role as an intermediate in the biosynthesis of cocaine from cinnamic acid. [] This finding highlights the compound's involvement in the intricate metabolic pathways of plants and its significance in natural product formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.